molecular formula C22H14N4S2 B2809379 1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene CAS No. 1965304-91-9

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene

Cat. No. B2809379
CAS RN: 1965304-91-9
M. Wt: 398.5
InChI Key: PCSRMCWWBQDSEY-UHFFFAOYSA-N
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Description

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene is a chemical compound with the linear formula C22H14N4S2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string C1(C2=CC=CC(C3=NC(C4=CC=NC=C4)=CS3)=C2)=NC(C5=CC=NC=C5)=CS1 . This indicates the presence of benzene rings, pyridyl groups, and thiazolyl groups in the structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, coordination polymers have been synthesized using similar compounds . For example, hydrothermal reactions of Zn(NO3)2·6H2O with 1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb) and phenylenediacetic acids have resulted in different coordination polymers .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is part of a collection of unique chemicals provided by Sigma-Aldrich . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

properties

IUPAC Name

4-pyridin-2-yl-2-[3-(4-pyridin-2-yl-1,3-thiazol-2-yl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4S2/c1-3-10-23-17(8-1)19-13-27-21(25-19)15-6-5-7-16(12-15)22-26-20(14-28-22)18-9-2-4-11-24-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSRMCWWBQDSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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